![molecular formula C9H9BrN2 B8045195 3-Bromo-8-ethylimidazo[1,2-a]pyridine](/img/structure/B8045195.png)
3-Bromo-8-ethylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-8-ethylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the third position and an ethyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 8-ethylimidazo[1,2-a]pyridine
Starting Material: 8-ethylimidazo[1,2-a]pyridine.
Reagent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
-
Cyclization Reactions
Starting Material: 2-aminopyridine and 1,3-dibromo-2-propanone.
Reagent: Base such as potassium carbonate.
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to promote cyclization, forming the imidazo[1,2-a]pyridine ring system with bromine at the third position.
Industrial Production Methods
Industrial production of 3-bromo-8-ethylimidazo[1,2-a]pyridine typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom at the third position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The ethyl group at the eighth position can undergo electrophilic substitution reactions, introducing various functional groups.
-
Oxidation and Reduction Reactions
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution Products: 3-amino-8-ethylimidazo[1,2-a]pyridine, 3-thio-8-ethylimidazo[1,2-a]pyridine.
Oxidation Products: 3-bromo-8-formylimidazo[1,2-a]pyridine, 3-bromo-8-carboxyimidazo[1,2-a]pyridine.
Reduction Products: Dihydro-3-bromo-8-ethylimidazo[1,2-a]pyridine.
科学的研究の応用
Chemistry
3-Bromo-8-ethylimidazo[1,2-a]pyridine is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It serves as a core structure in the development of new drugs targeting various biological pathways.
Medicine
Medicinal chemists explore this compound derivatives for their potential therapeutic effects. These derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is
特性
IUPAC Name |
3-bromo-8-ethylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-4-3-5-12-8(10)6-11-9(7)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVQQBLRSDMTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN2C1=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8045115.png)
![5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8045123.png)
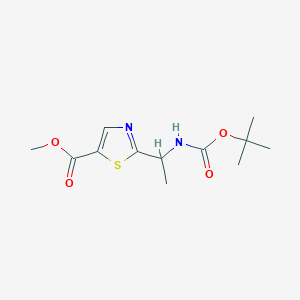
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)

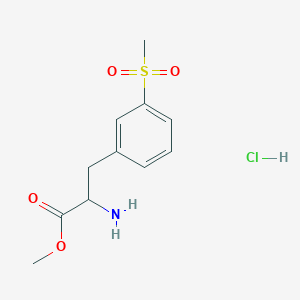
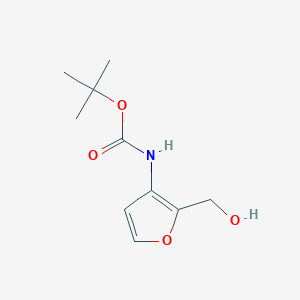
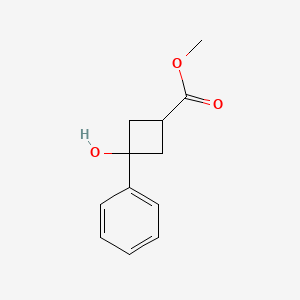
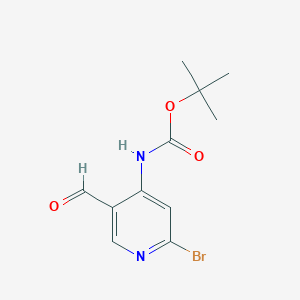
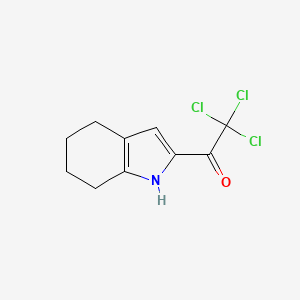
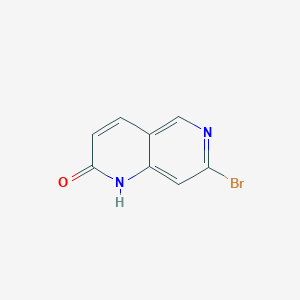
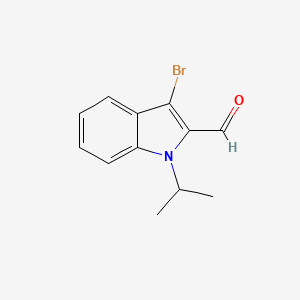
![4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)
